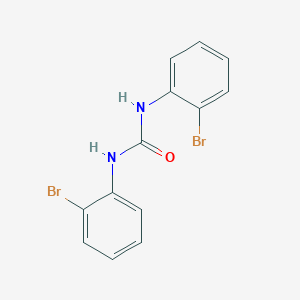

N,N'-di(2-bromophenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N’-di(2-bromophenyl)urea is an organic compound with the molecular formula C13H10Br2N2O It is a derivative of urea where both nitrogen atoms are substituted with 2-bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-di(2-bromophenyl)urea can be synthesized through the nucleophilic addition of 2-bromoaniline to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product. The reaction conditions typically involve mild temperatures and simple filtration or extraction procedures to isolate the product.

Industrial Production Methods

Industrial production of N,N’-di(2-bromophenyl)urea often involves the reaction of 2-bromoaniline with phosgene to form the corresponding isocyanate, which then reacts with another molecule of 2-bromoaniline to produce the final product . This method, while effective, requires careful handling of phosgene due to its toxicity and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N’-di(2-bromophenyl)urea undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: Under acidic or basic conditions, N,N’-di(2-bromophenyl)urea can hydrolyze to form 2-bromoaniline and urea.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Substitution: Various substituted ureas depending on the nucleophile used.

Oxidation: Oxidized derivatives of N,N’-di(2-bromophenyl)urea.

Reduction: Reduced derivatives, potentially forming amines.

Hydrolysis: 2-bromoaniline and urea.

Scientific Research Applications

N,N’-di(2-bromophenyl)urea has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N’-di(2-bromophenyl)urea exerts its effects involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- N,N’-di(2-chlorophenyl)urea

- N,N’-di(2-fluorophenyl)urea

- N,N’-di(2-iodophenyl)urea

Uniqueness

N,N’-di(2-bromophenyl)urea is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound particularly valuable in certain applications .

Biological Activity

N,N'-di(2-bromophenyl)urea is a compound of significant interest in medicinal chemistry and agricultural science due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and potential applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound has the molecular formula C14H12Br2N2O. It features two 2-bromophenyl groups attached to a central urea moiety, which influences its reactivity and biological interactions. The structural characteristics of this compound are crucial for understanding its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies, it has shown effectiveness against various bacterial strains, suggesting potential applications in developing antibacterial agents. The mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through multiple pathways, including the modulation of cell cycle progression and the activation of caspases. The compound's structure allows it to interact with specific cellular targets, making it a candidate for further development as an anticancer agent.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 15.0 | Induction of apoptosis |

| MDA-MB-231 (Breast) | 12.5 | Cell cycle arrest at G2/M phase |

| HCT116 (Colon Cancer) | 10.0 | Inhibition of proliferation |

3. Plant Growth Regulation

In agricultural contexts, this compound has been shown to affect plant growth positively and negatively. It inhibits growth in hypocotyls and taproots while promoting lateral root development in species such as Arabidopsis and rice. This dual action suggests that the compound may act as a growth regulator, potentially useful in crop management.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Gene Expression Modulation : It can affect gene expression profiles, influencing processes such as apoptosis and cell proliferation.

- Interaction with Biomolecules : The brominated phenyl groups facilitate interactions with various biomolecules, enhancing the compound's reactivity and biological effects.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against lung cancer cells demonstrated significant cytotoxicity. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 μM observed in A549 cells. This study highlights the potential of this compound as a therapeutic agent against lung cancer.

Case Study 2: Plant Growth Effects

In experiments assessing the impact on Arabidopsis seedlings, this compound was found to inhibit primary root elongation while promoting lateral root formation at lower concentrations. These findings suggest that the compound could be harnessed for targeted plant growth regulation strategies.

Properties

IUPAC Name |

1,3-bis(2-bromophenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2N2O/c14-9-5-1-3-7-11(9)16-13(18)17-12-8-4-2-6-10(12)15/h1-8H,(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGIPPUCGBSFACI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC=C2Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372669 |

Source

|

| Record name | N,N'-di(2-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-34-9 |

Source

|

| Record name | N,N'-di(2-bromophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.